N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide: is an organic compound that belongs to the class of carboxamides. This compound features a furan ring, a dimethylamino group, and a p-tolyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of p-toluidine with dimethylamine to form the intermediate compound.
Coupling Reaction: The intermediate is then reacted with furan-2-carboxylic acid under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of This compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)-2-(phenyl)ethyl)furan-2-carboxamide
- N-(2-(dimethylamino)-2-(m-tolyl)ethyl)furan-2-carboxamide
- N-(2-(dimethylamino)-2-(o-tolyl)ethyl)furan-2-carboxamide
Uniqueness
N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide: is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-6-8-13(9-7-12)14(18(2)3)11-17-16(19)15-5-4-10-20-15/h4-10,14H,11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSPNQIFQCMAIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CO2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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